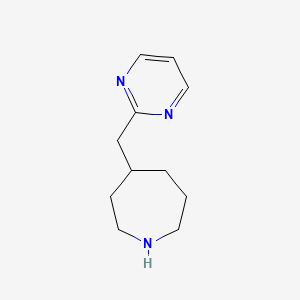
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in various natural products and therapeutic agents. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline derivatives.
Reduction: The isoquinoline derivative undergoes reduction to form the tetrahydroisoquinoline core.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Simpler amines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carboxylic acid group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar to the compound but without the hydrobromide salt form.
Isoquinoline: A related compound with a different degree of saturation and functional groups.
Uniqueness
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide is unique due to its specific stereochemistry and the presence of both the carboxylic acid group and the hydrobromide salt. This combination enhances its solubility, stability, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 |
InChI Key |
JCPYSZVJRRFVQW-SBSPUUFOSA-N |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Br |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester](/img/structure/B12335442.png)









![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12335510.png)

![Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate](/img/structure/B12335528.png)
![6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B12335534.png)
